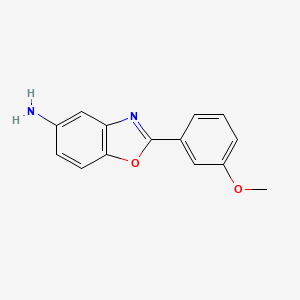

2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine

Overview

Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include yield percentages and optimal conditions for the reaction .Molecular Structure Analysis

This involves the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility in various solvents, and other relevant properties .Scientific Research Applications

Synthesis and Applications in Material Science

Polymer Modification and Material Properties

Research by Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including derivatives related to 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine. These modifications aimed to enhance the hydrogels' properties for potential medical applications, showcasing how derivatives of this compound can play a role in developing advanced materials with desirable characteristics such as increased thermal stability and specific biological activities (Aly & El-Mohdy, 2015).

Antimicrobial and Anticancer Properties

Antimicrobial Activities

A study by Bektaş et al. (2007) synthesized derivatives from 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine, demonstrating antimicrobial activities. These derivatives were evaluated against various microorganisms, indicating the compound's potential as a base for developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Potential

Another facet of research involves evaluating derivatives of 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine for their anticancer properties. Bradshaw et al. (2002) investigated amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting the role of metabolic activation in enhancing the anticancer efficacy of such compounds. This study underscores the importance of structural modifications to the core compound for medical applications, particularly in cancer therapy (Bradshaw et al., 2002).

Chemical Synthesis and Biological Activity

Synthesis of Novel Compounds

Research into the synthesis of novel compounds using 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine derivatives as starting materials or intermediates is a significant area of interest. For instance, the synthesis of 1,2,4-triazole derivatives and their evaluation for anti-inflammatory and antinociceptive activities show the versatility of these compounds in synthesizing bioactive molecules with potential therapeutic benefits (Upmanyu et al., 2011).

Mechanism of Action

Target of Action

A structurally similar compound, 2-(3’-methoxyphenyl) benzimidazole-4-carboxamide, has been reported to target poly [adp-ribose] polymerase 1 (parp1) in humans . PARP1 is involved in DNA repair and programmed cell death, making it a potential target for cancer therapies.

Biochemical Pathways

Inhibition of PARP1 could potentially lead to accumulation of DNA damage in cells, triggering apoptosis, or programmed cell death .

Result of Action

If it acts similarly to related compounds, it could potentially lead to accumulation of dna damage in cells, triggering apoptosis, or programmed cell death .

Safety and Hazards

properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-4-2-3-9(7-11)14-16-12-8-10(15)5-6-13(12)18-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPPQVXJEWJYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352905 | |

| Record name | 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313527-38-7 | |

| Record name | 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

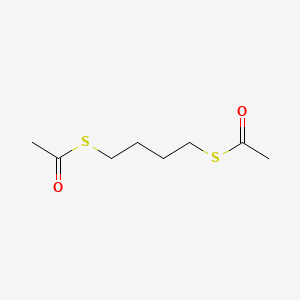

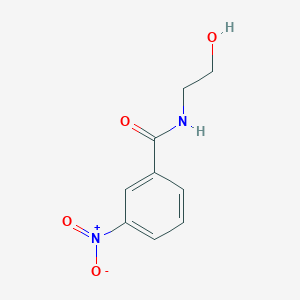

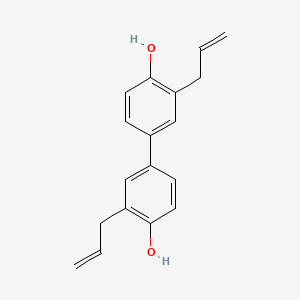

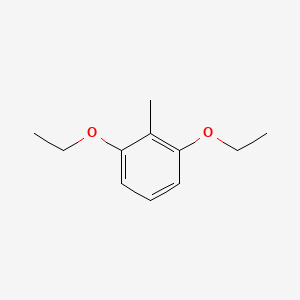

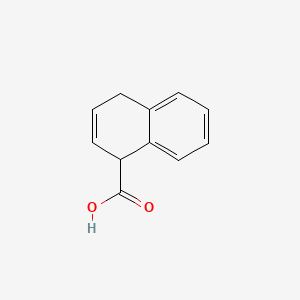

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

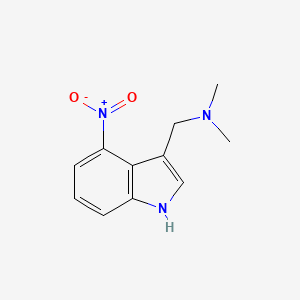

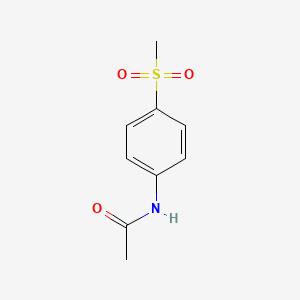

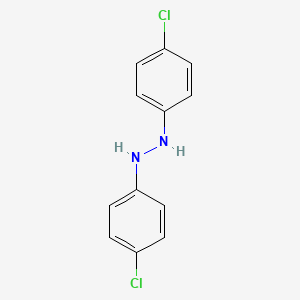

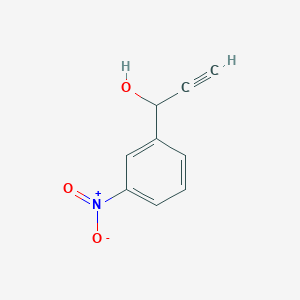

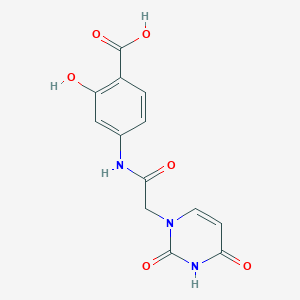

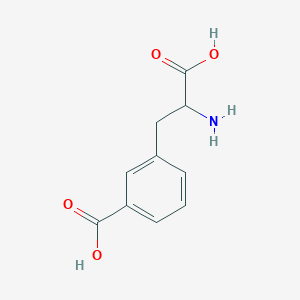

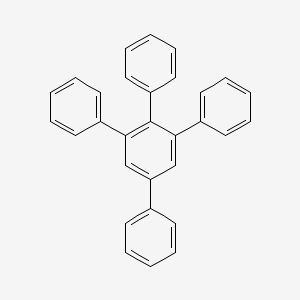

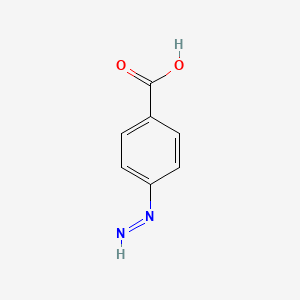

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.